rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1610351-01-3
VCID: VC2768065
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

CAS No.: 1610351-01-3

Cat. No.: VC2768065

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid - 1610351-01-3

Specification

CAS No. 1610351-01-3
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name (3R,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1
Standard InChI Key SFBZDQKMJLUZQF-LPEHRKFASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O

Introduction

Structural Characteristics and Nomenclature

Chemical Identity and Nomenclature

The compound rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid belongs to the family of cyclopenta[c]pyrrole derivatives, characterized by its bicyclic structure. The "rel-" prefix in the name indicates relative stereochemistry, meaning the spatial arrangement of substituents is described in relation to each other rather than to an absolute reference standard . This differs from compounds with similar structures but different stereochemical designations found in chemical databases.

The compound is part of a group of related structures with various stereochemical configurations, including the (1S,3aR,6aS) and (3S,3aS,6aR) isomers documented in chemical repositories . These related compounds share the same carbon skeleton but differ in the spatial orientation of specific atoms, which can significantly impact their biological activity and chemical behavior.

Molecular Structure and Properties

Based on analysis of similar compounds, this molecule possesses the following characteristics:

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
Physical StateSolid
Stereochemistryrel-(1R,3aR,6aS)-
Typical Purity (commercial)95-97%

The molecular structure features a fused ring system with a cyclopentane ring joined to a pyrrolidine ring. The compound contains a carboxylic acid group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 2) of the pyrrolidine ring . The "rel-" prefix specifically indicates that the stereochemical configuration at positions 1, 3a, and 6a are described relative to each other rather than in absolute terms.

Stereochemical Analysis

The stereochemistry designation "rel-(1R,3aR,6aS)" indicates:

  • The substituent at position 1 (carboxylic acid group) has R configuration relative to the other stereogenic centers

  • The hydrogen at position 3a has R configuration

  • The hydrogen at position 6a has S configuration

This particular stereochemical arrangement distinguishes it from similar compounds mentioned in the literature, such as "(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid" and "rac-(1R,3aS,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid" .

Chemical Representation and Identification

Identifier TypeLikely Format for rel-(1R,3aR,6aS) IsomerSimilar Compound Reference
SMILES NotationSimilar to CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O with modified stereochemistry
InChISimilar to InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) with modified stereochemical layer

Spectroscopic Characteristics

Based on the molecular structure, the compound would likely exhibit characteristic spectroscopic features:

  • NMR Spectroscopy: The ¹H NMR spectrum would show signals corresponding to:

    • tert-butyl group protons (singlet around δ 1.4-1.5 ppm)

    • Cyclopentane ring protons (multiple signals between δ 1.5-2.2 ppm)

    • Pyrrolidine ring protons (signals between δ 3.0-4.0 ppm)

    • Carboxylic acid proton (broad signal around δ 10-12 ppm)

  • IR Spectroscopy: Characteristic absorption bands would include:

    • Carboxylic acid C=O stretch (~1700-1725 cm⁻¹)

    • Carbamate C=O stretch (~1680-1700 cm⁻¹)

    • O-H stretch of carboxylic acid (broad band at ~2500-3300 cm⁻¹)

    • C-H stretches (~2850-3000 cm⁻¹)

Synthesis and Preparation

Synthetic Approaches

The synthesis of rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid would typically involve several key steps:

  • Construction of the bicyclic cyclopenta[c]pyrrole framework

  • Introduction of the carboxylic acid functionality

  • Protection of the nitrogen with a Boc group

  • Stereoselective modifications to establish the desired relative stereochemistry

The compound could be prepared through modifications of known procedures for related isomers, potentially starting from cyclopentadiene or cyclopentene precursors followed by appropriate transformations to construct the pyrrolidine ring .

Stereochemical Control

Achieving the specific rel-(1R,3aR,6aS) stereochemistry would require careful control during synthesis, potentially employing:

  • Stereoselective cycloaddition reactions

  • Diastereoselective reductions or additions

  • Resolution techniques to separate stereoisomers if synthesized as a mixture

  • Chiral chromatography for purification

Applications and Research Significance

Role in Medicinal Chemistry

Compounds with the cyclopenta[c]pyrrole scaffold have garnered interest in pharmaceutical research for several reasons:

  • Conformationally constrained structures that can lead to enhanced receptor selectivity

  • Potential as peptidomimetics due to the nitrogen-containing heterocycle

  • The carboxylic acid functionality provides a handle for further derivatization

  • The Boc protecting group can be selectively removed to enable additional modifications

The specific stereochemical arrangement in the rel-(1R,3aR,6aS) isomer might confer unique binding properties when interacting with biological targets, potentially differing from the activities of other stereoisomers.

Use as a Building Block

The compound serves as a valuable building block in organic synthesis:

  • The carboxylic acid group can participate in amide coupling, esterification, and reduction reactions

  • The Boc group can be selectively cleaved under acidic conditions to reveal the secondary amine

  • The fused ring system provides a rigid scaffold for the construction of more complex molecules

  • The defined stereochemistry allows for stereocontrolled transformations at multiple positions

Comparative Analysis of Stereoisomers

Stereochemical Relationships

The relationship between different stereoisomers of 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is complex due to the presence of multiple stereogenic centers. The following table compares the key stereoisomers:

StereoisomerStereochemical DesignationRelationship to Target Compound
rel-(1R,3aR,6aS)Relative stereochemistryTarget compound
(1S,3aR,6aS)Absolute stereochemistryDiastereomer
(3S,3aS,6aR)Absolute stereochemistryDiastereomer (alternative numbering)
rac-(1R,3aS,6aR)Racemic mixtureContains enantiomer of a diastereomer

The prefix "rel-" specifically indicates that the stereochemical assignments are relative to each other rather than to an external standard . This is important for understanding the three-dimensional structure and potential biological activity of the compound.

Structure-Activity Considerations

The specific stereochemical configuration can significantly impact:

  • Molecular recognition by biological targets

  • Physicochemical properties including solubility and lipophilicity

  • Metabolic stability and pharmacokinetic behavior

  • Synthetic accessibility and ease of derivatization

Each stereoisomer might exhibit distinct biological properties, making the stereochemical control during synthesis and careful characterization crucial for applications in medicinal chemistry and related fields.

Analytical Considerations

Stereochemical Verification

Confirming the specific rel-(1R,3aR,6aS) stereochemistry would require specialized techniques:

  • X-ray crystallography (if crystalline samples can be obtained)

  • Advanced 2D NMR techniques (NOESY, ROESY) to analyze spatial relationships

  • Circular dichroism spectroscopy to analyze optical activity

  • Comparison with authentic standards of known stereochemistry

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